3,4-Dichloro-1H-pyrrole-2,5-dione (CAS: 1193-54-0), commonly known as dichloromaleimide, is a highly electrophilic, bifunctional building block distinguished by its halogenated C=C double bond. Unlike standard unsubstituted maleimides that primarily undergo Michael additions, the presence of two electron-withdrawing chlorine atoms shifts its reactivity toward conjugate addition-elimination (nucleophilic substitution)[1]. This unique property allows it to react with thiols and amines while retaining the unsaturated maleimide core[2]. In procurement and material selection, it is prioritized as a tunable precursor for synthesizing fluorescent probes, stable bioconjugates, heterobicyclic pharmaceuticals, and unsaturated polythioethers. Its slower leaving-group kinetics compared to heavier dihalomaleimides provides critical control in step-wise synthetic workflows [1].
Substituting 3,4-dichloro-1H-pyrrole-2,5-dione with unsubstituted maleimide or 3,4-dibromomaleimide (DBM) fundamentally alters reaction pathways and product stability. Unsubstituted maleimides undergo irreversible Michael additions with nucleophiles, saturating the double bond and yielding succinimide derivatives, which destroys the extended conjugation required for fluorescent or post-modifiable materials[1]. While DBM also undergoes substitution, the carbon-bromine bond is significantly weaker than the carbon-chlorine bond, leading to extremely rapid, often uncontrollable reaction rates [2]. In complex bioconjugation or step-growth polymerization, DBM's high reactivity can cause premature cross-linking and side-product formation (e.g., adducts with reducing agents like TCEP) [2]. Dichloromaleimide's stronger C-Cl bonds provide a slower, tunable kinetic profile essential for high-fidelity, sequential modifications [2].
In the site-specific bridging of reduced disulfide bonds, dihalomaleimides exhibit distinct reactivity profiles based on their leaving groups. Stopped-flow kinetic measurements confirm that 3,4-dichloromaleimide possesses the slowest and most controlled conjugate addition-elimination rate among its class [1].
| Evidence Dimension | Conjugate addition-elimination reactivity rate |
| Target Compound Data | Slower, controlled substitution kinetics dictated by the stronger C-Cl bond. |
| Comparator Or Baseline | 3,4-Dibromomaleimide (DBM) and Diiodomaleimide |
| Quantified Difference | Reactivity order is strictly Diiodomaleimide > Dibromomaleimide > Dichloromaleimide. |
| Conditions | In situ reduction and bridging of somatostatin disulfides using TCEP in aqueous buffer. |
The attenuated reactivity of dichloromaleimide prevents off-target side reactions (such as TCEP-maleimide adduct formation seen with DBM), making it the optimal choice for controlled, sequential protein modifications.
When synthesizing linear poly(maleimide thioether)s, the choice of maleimide precursor dictates the structural integrity of the polymer backbone. 3,4-Dichloromaleimide reacts with dithiols via a pure substitution mechanism, preserving the C=C double bond, whereas unsubstituted maleimides undergo classic addition reactions[1].
| Evidence Dimension | Polymer backbone unsaturation |
| Target Compound Data | 100% retention of the unsaturated maleimide double bond via substitution. |
| Comparator Or Baseline | Unsubstituted maleimide |
| Quantified Difference | Unsubstituted maleimides yield saturated succinimide linkages, whereas dichloromaleimide yields fully conjugated, unsaturated linkages. |
| Conditions | Thiol-halomaleimide step-growth polymerization with dithiol monomers. |
Retaining the double bond is critical for developing self-reporting fluorescent polymers and enabling post-polymerization functionalization.
3,4-Dichloromaleimide enables the efficient synthesis of complex heterobicyclic frameworks through a double addition-elimination sequence with diamines. The unique electronic environment allows even relatively weak nucleophiles (like sulfonamides) to perform the second halogen substitution [1].
| Evidence Dimension | Yield of bicyclic diaminomaleimide frameworks |
| Target Compound Data | Up to 93% isolated yield on a 3.28 g scale synthesis. |
| Comparator Or Baseline | Standard mono-halomaleimides |
| Quantified Difference | Achieves complete double substitution under mild base-catalyzed conditions, an otherwise challenging transformation for mono-halomaleimides which resist secondary substitution. |
| Conditions | Reaction of 3,4-dichloro-1-methyl-1H-pyrrole-2,5-dione with amino-sulfonamide hydrochlorides via a quaternary enamine intermediate. |
Provides a highly scalable, catalyst-free procurement route to structurally diverse, fluorescent 3,4-diaminomaleimide scaffolds for medicinal chemistry.
Utilizing its tunable conjugate addition-elimination kinetics to bridge disulfide bonds without premature cross-linking or reducing-agent adduct formation, making it ideal for high-fidelity protein modification [1].
Serving as a bifunctional monomer that retains its unsaturated C=C bond during step-growth polymerization, enabling the creation of self-reporting materials and allowing for post-polymerization modification [2].
Acting as a scalable, double-substitution scaffold for reacting with diamines to form complex, fluorescent diaminomaleimide derivatives in high yields without the need for transition-metal catalysts[3].
Employed in catalyst-free nucleophilic substitution with multifunctional aromatic amines to generate 3D porous networks with high specific surface areas for chiral separation [4].